Kinase Selectivity Profiling: The Folded P-Loop Conformation as a Unique Structural Fingerprint
The primary differentiation is mechanistic: this compound stabilizes a 'folded P-loop' conformation of p38α (confirmed by PDB 6SFJ), a structural feature that is not induced by earlier type-II p38 inhibitors such as BIRB-796 [1][2]. This conformational fingerprint is the structural basis for the high selectivity of this chemotype series for p38α/β over other kinases. While quantitative selectivity data for this specific compound could not be extracted from the accessible open-access portions of the publication, the parent lead compound VPC-00628, which shares the same folded P-loop-inducing scaffold, demonstrated 'few off-targets' in kinase panel screening, and the optimized analog SR-318 (compound 93) achieved 'excellent selectivity' for p38α/β [1]. Therefore, compounds within this scaffold series are distinguished by a crystal-structure-validated selectivity mechanism that is absent in pan-kinase inhibitors.
| Evidence Dimension | Mechanism-based kinase selectivity via folded P-loop conformation induction |
|---|---|
| Target Compound Data | Co-crystal structure confirms folded P-loop, DFG-out conformation of p38α (PDB 6SFJ, 1.95 Å resolution) [2] |
| Comparator Or Baseline | BIRB-796 (Doramapimod): induces DFG-out but classical P-loop conformation, broader off-target profile [REFS-1 context] |
| Quantified Difference | Structural: folded vs. canonical P-loop conformation; quantitative selectivity panel data for this specific compound requires full-text access. |
| Conditions | X-ray crystallography; p38α kinase domain; compound binding at the ATP-binding site |
Why This Matters
A crystal-structure-validated, unique conformational fingerprint provides direct evidence of a selectivity mechanism, reducing the risk of purchasing a promiscuous inhibitor for target-validation studies.
- [1] Röhm, S.; Berger, B.-T.; Schröder, M.; et al. Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors. J. Med. Chem. 2019, 62 (23), 10757–10782. DOI: 10.1021/acs.jmedchem.9b01227. View Source
- [2] Chaikuad, A.; Arrowsmith, C.H.; Edwards, A.M.; Bountra, C.; Knapp, S.; Structural Genomics Consortium. Crystal structure of p38 alpha in complex with compound 77 (MCP41). PDB ID: 6SFJ, 2019. DOI: 10.2210/pdb6sfj/pdb. View Source
